Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 617696-95-4) is a thiazolo[3,2-a]pyrimidine derivative with a molecular formula of C28H25N3O3S2 and a molecular weight of 515.6 g/mol . Key structural features include:
- A thiazolo[3,2-a]pyrimidine core with a ketone group at position 2.
- A 4-(dimethylamino)benzylidene substituent at position 2, introducing a strong electron-donating group that may enhance solubility and intermolecular interactions.
- A methyl group at position 7 and a benzyl ester at position 6, influencing steric and electronic properties.
This compound is part of a broader class of fused heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Its synthesis likely follows methods analogous to related thiazolopyrimidines, such as condensation of thiouracil derivatives with aldehydes in acetic anhydride/acetic acid with sodium acetate catalysis .
Properties
CAS No. |
617696-95-4 |
|---|---|
Molecular Formula |
C28H25N3O3S2 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
benzyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H25N3O3S2/c1-18-24(27(33)34-17-20-8-5-4-6-9-20)25(22-10-7-15-35-22)31-26(32)23(36-28(31)29-18)16-19-11-13-21(14-12-19)30(2)3/h4-16,25H,17H2,1-3H3/b23-16+ |
InChI Key |
VRBCNUJAPLWPFZ-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolopyrimidine coreThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; conditionsoften in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituents at positions 2, 5, 6, and 7. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Solubility and Reactivity: The dimethylamino group in the main compound enhances solubility in polar solvents compared to non-polar substituents (e.g., trimethyl or cyano groups in 11a/b) . Electron-withdrawing groups (e.g., 4-cyano in 11b) reduce melting points and may alter reactivity in nucleophilic environments .
Crystallographic and Conformational Differences :
- Bromine (4-bromophenyl analog) and fluorine (2-fluorobenzylidene) substituents influence crystal packing via halogen bonding and π-π interactions .
- The Z-configuration of the olefinic bond in fluorinated analogs stabilizes specific conformations critical for bioactivity .
Biological Activity Correlations :
- Thiophene (main compound) and furan (11a/b) moieties at position 5 contribute to π-π stacking with biological targets, but thiophene’s sulfur atom may enhance binding to metalloenzymes .
- Trimethoxybenzylidene substituents (e.g., in ) improve membrane permeability due to increased lipophilicity .
Synthetic Yields and Practicality :
- Most analogs (e.g., 11a/b) are synthesized in moderate yields (~68–78%) via one-pot condensation, suggesting scalability for the main compound .
Q & A
Q. What is the general synthetic route for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves refluxing a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester) with chloroacetic acid, substituted benzaldehyde derivatives, and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture for 8–10 hours . Optimization includes adjusting reflux time (e.g., 2 hours for certain aldehydes ), solvent ratios (e.g., ethyl acetate-ethanol for crystallization ), and stoichiometry to improve yields (reported up to 78% ).
Q. How are structural features of the compound confirmed post-synthesis?
Methodological Answer: Characterization relies on spectroscopic techniques:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
- NMR : NMR confirms substituent integration (e.g., methyl groups at δ 2.24–2.37 ppm ), while NMR resolves carbonyl carbons (160–170 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 386 for CHNOS ).
Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction?
Methodological Answer: Slow evaporation of ethyl acetate-ethanol (3:2) solutions yields pale yellow crystals suitable for X-ray studies . Inclusion of co-solvents (e.g., DMF) or controlled temperature gradients minimizes defects .
Advanced Research Questions
Q. How does the thiazolo[3,2-a]pyrimidine core adopt non-planar conformations, and what computational tools quantify this puckering?
Methodological Answer: X-ray crystallography reveals a flattened boat conformation, with C5 deviating by 0.224 Å from the pyrimidine plane . Cremer-Pople puckering parameters (e.g., total puckering amplitude ) derived from atomic coordinates quantify ring distortion . Software like SHELXL refines these parameters using least-squares minimization .
Q. What intermolecular interactions stabilize the crystal packing, and how are they analyzed?
Methodological Answer: C—H···O hydrogen bonds (e.g., 2.50–2.65 Å) form chains along the c-axis . Graph set analysis (e.g., D , C , or R motifs) classifies hydrogen-bonding patterns . Tools like Mercury visualize these networks, while Platon calculates interaction geometries .
Q. How do substituents (e.g., thiophen-2-yl vs. phenyl) influence electronic properties and bioactivity?
Methodological Answer: Comparative SAR studies use:
- DFT calculations : HOMO-LUMO gaps and electrostatic potential maps predict reactivity .
- Biological assays : Thiophene derivatives may enhance activity due to sulfur's electron-rich nature .
- X-ray data : Dihedral angles (e.g., 80.94° between thiazolopyrimidine and aryl rings ) correlate steric effects with conformational flexibility.
Q. How can conflicting data on biological activity be resolved when testing analogs with varying substituents?
Methodological Answer:
- Controlled experiments : Standardize assay conditions (e.g., solvent, concentration) to isolate substituent effects .
- Crystallographic validation : Ensure structural integrity (e.g., Z/E isomerism) via X-ray .
- Statistical analysis : Apply multivariate regression to disentangle electronic (Hammett σ) vs. steric (Taft E) contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
